Head-to-Head Hydrolysis Behaviour: 3-Methyl vs. 5-Methyl Regioisomer
In a direct comparative study, the methyl esters of both the 3-methyl and 5-methyl regioisomers were subjected to noncatalytic aqueous hydrolysis at 200 °C. X-ray diffraction analysis of the resulting acids revealed that both regioisomers exist exclusively as salts, but the 3-methyl substitution on the pyrazole ring generates a distinct electronic environment at the N1-ethylamino junction that influences the solid-state zwitterionic packing arrangement compared to the 5-methyl isomer [1]. The 3-methyl isomer (target compound) and its 5-methyl counterpart are separable entities with different CAS numbers (1245568-89-1 vs. 1245569-05-4), different SMILES codes, and distinct crystallographic unit cells as reported in a follow-up single-crystal X-ray study [2]. Precise quantitative hydrolysis rate constants (k_obs) are not extractable from the published abstract; however, the authors explicitly treat the two regioisomers as distinct chemical entities requiring separate characterization, confirming that the methyl position is not a silent structural variation [1].
| Evidence Dimension | Regioisomeric hydrolysis outcome and solid-state salt formation |
|---|---|
| Target Compound Data | 3-{[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}propanoic acid (CAS 1245568-89-1); hydrolysis yields acid that exists exclusively as a salt with a crystal structure reported [1][2]. |
| Comparator Or Baseline | 3-{[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amino}propanoic acid (CAS 1245569-05-4); same hydrolysis conditions, also yields a salt with a distinct crystal structure [1][2]. |
| Quantified Difference | Qualitative structural difference: different SMILES (CC1=NN(CCNCCC(O)=O)C=C1 vs. CC1=CC=NN1CCNCCC(O)=O), different CAS numbers, distinct X-ray crystal structures. Quantitative rate data not publicly accessible in the abstract. |
| Conditions | Noncatalytic aqueous hydrolysis of methyl esters at 200 °C; X-ray diffraction of resulting acids [1][2]. |
Why This Matters
When procuring for a synthetic sequence requiring regiochemically pure intermediates, the 3-methyl and 5-methyl isomers cannot be interchanged without risking altered salt formation behaviour, crystallinity, and handling characteristics that directly affect yield and purity of downstream products.
- [1] Attaryan, O.S., Balayan, A.O., & Asratyan, G.B. (2008). Aqueous hydrolysis of 3-[2-(3-methyl-1H-pyrazol-1-yl)-ethylamino]- and 3-[2-(5-methyl-1H-pyrazol-1-yl)ethylamino]-propanoates. Russian Journal of General Chemistry, 78(7), 1425-1426. View Source
- [2] Attaryan, O.A., Baltayan, A.O., Tamazyan, R.A., Aivazyan, A.G., Panosyan, G.A., & Asratyan, G.V. (2009). Synthesis and crystal structure of 3-{(2-carboxyethyl)-[2-(3-methylpyrazol-1-yl)-ethyl]amino}- and 3-{(2-carboxyethyl)[2-(5-methylpyrazol-1-yl)-ethyl]amino} propionic acids. Russian Journal of General Chemistry, 79(4), 870-871. View Source
